Tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

Kinase inhibitor design Regioisomer SAR Piperidine scaffold

tert-Butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1261232-53-4) is a synthetic intermediate belonging to the class of Boc-protected piperidines bearing a 5-chloropyrimidin-2-yl-N-methylamino substituent at the 3-position. The compound possesses molecular formula C15H23ClN4O2, molecular weight 326.82 g/mol, and a computed LogP of 3.27.

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
Cat. No. B7897443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate
Molecular FormulaC15H23ClN4O2
Molecular Weight326.82 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)Cl
InChIInChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3
InChIKeySDHHTPTWMDUMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate: Procurement-Relevant Structural and Pharmacophoric Baseline for a Boc-Protected Piperidine-Chloropyrimidine Building Block


tert-Butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1261232-53-4) is a synthetic intermediate belonging to the class of Boc-protected piperidines bearing a 5-chloropyrimidin-2-yl-N-methylamino substituent at the 3-position. The compound possesses molecular formula C15H23ClN4O2, molecular weight 326.82 g/mol, and a computed LogP of 3.27 . Its core structural features include a tert-butoxycarbonyl (Boc) protecting group that enables controlled orthogonal deprotection for downstream functionalization, an N-methyl tertiary amine linkage that eliminates hydrogen-bond donor capacity (HBD = 0, TPSA = 58.56 Ų), and a 5-chloropyrimidine moiety that serves as both a pharmacophoric element in kinase inhibitor design and a reactive handle for SNAr-based covalent targeting strategies [1]. The compound is commercially available at 98% purity from multiple ISO-certified suppliers .

Why Generic Substitution Fails for tert-Butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate: Regioisomeric, N-Substitution, and Halogen-Dependent Differentiation


In-class compounds bearing the 5-chloropyrimidin-2-yl-piperidine scaffold cannot be interchanged indiscriminately because three orthogonal structural variables control both pharmacophoric presentation and synthetic utility: (i) the piperidine substitution position (3- vs 4-), which dictates the exit vector angle of the aminopyrimidine warhead relative to the piperidine ring and consequently modulates binding-pocket complementarity across kinase targets [1]; (ii) the N-methyl vs N-H state of the linking amine (ΔLogP = +0.33, ΔHBD = 1 → 0), which alters lipophilicity, membrane permeability, and H-bond-mediated off-target interactions ; and (iii) the 5-chloro substituent on the pyrimidine, which confers specific electrophilic reactivity for SNAr-based covalent inhibition that is not replicated by the 5-bromo or 5-fluoro analogs [2]. Generic selection of a 4-substituted isomer, an N-H analog, or a different 5-halogen variant without accounting for these differences risks altering kinase selectivity profiles, synthetic coupling efficiency, and pharmacokinetic properties of downstream drug candidates.

Quantitative Differentiation Evidence for tert-Butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate Relative to Closest Analogs


Regioisomeric Differentiation: 3-Position vs 4-Position Substitution on Piperidine Determines Pharmacophoric Vector Geometry for Kinase Binding Pockets

The target compound (CAS 1261232-53-4) bears the 5-chloropyrimidin-2-yl-N-methylamino group at the 3-position of the piperidine ring, whereas its closest regioisomeric comparator, tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1261231-31-5), carries the identical substituent at the 4-position . Both isomers share identical molecular formula (C15H23ClN4O2), molecular weight (~326.82 g/mol), density (1.2±0.1 g/cm³), boiling point (448.1±55.0 °C), and flash point (224.8±31.5 °C), making them physically inseparable by standard purification methods and indistinguishable by bulk analytical techniques . However, the 3-substitution positions the aminopyrimidine at a fundamentally different dihedral angle relative to the piperidine ring plane, resulting in a distinct exit vector for the chloropyrimidine warhead that is critical for ATP-binding pocket complementarity in kinases such as CLK1, CDK, and PI3K isoforms [1]. This regioisomeric distinction is of demonstrated importance in chloropyrimidine intermediate patents (US 6,448,403 B1) where 3- vs 4-substitution governs the stereochemical outcome of downstream purine nucleoside analogue synthesis [1].

Kinase inhibitor design Regioisomer SAR Piperidine scaffold Pharmacophore geometry

N-Methyl vs N-H Pharmacophore: Elimination of Hydrogen-Bond Donor and Lipophilicity Shift Distinguishes Target from the Des-methyl Analog

The target compound bears an N-methyl substituent on the linking amine, whereas its closest N-substitution comparator, tert-butyl 3-((5-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate (CAS 1261229-82-6), carries an N-H group. This single methyl addition (+CH₂, ΔMW = +14.03 g/mol) produces three quantifiable pharmacophoric differences . First, the hydrogen-bond donor count drops from HBD = 1 (N-H analog) to HBD = 0 (N-methyl target), eliminating a potential H-bond interaction with kinase hinge regions or off-target proteins . Second, the computed LogP increases from 2.94 (N-H analog) to 3.27 (N-methyl target), yielding ΔLogP = +0.33, indicating enhanced lipophilicity and predicted membrane permeability . Third, the measured density decreases from 1.3±0.1 g/cm³ (N-H) to 1.2±0.1 g/cm³ (N-methyl), reflecting altered molecular packing . The N-H analog has documented kinase binding activity in BindingDB: Ki = 370 nM against ABL (human wild-type, full-length, expressed in Sf9 cells), IC50 = 102 nM against PI3Kδ (cellular AKT phosphorylation assay in Ri-1 cells), IC50 = 3,400 nM against JAK3, IC50 >100,000 nM against PRMT1, and Kd = 50.1 nM against CCR4 [1]. These data establish a scaffold-level polypharmacology profile from which N-methylation is expected to shift selectivity through HBD elimination and lipophilicity modulation, as documented in general pyrimidine kinase SAR literature [2].

Pharmacophore design H-bond donor Lipophilicity LogP Kinase selectivity

5-Chloro vs 5-Bromo Pyrimidine Reactivity: The 5-Chloro Substituent Provides Optimal Electrophilicity for SNAr Covalent Inhibition and Cross-Coupling Compatibility

The 5-chloro substituent on the pyrimidine ring of the target compound occupies a position critical for both covalent inhibition mechanisms and transition-metal-catalyzed cross-coupling reactions. Hall et al. (2022) demonstrated that 2,5-dichloropyrimidine-based inhibitors undergo nucleophilic aromatic substitution (SNAr) with Cys440 in the C-terminal kinase domain of MSK1, confirming the 5-chloro group as an essential component of the covalent warhead pharmacophore [1]. Malona et al. (2022) reported that the clinical-stage covalent MK2 inhibitor CC-99677 employs a chloropyrimidine that bonds to Cys140 via an SNAr mechanism, with the chlorine atom's electronegativity providing the optimal balance between reactivity toward biological thiols and stability against non-specific hydrolysis [2]. The 5-bromopyrimidine analog (hypothetical CAS not assigned but synthetically accessible) would exhibit different electrophilicity: bromide is a better leaving group than chloride (pKa of HBr ≈ -9 vs HCl ≈ -7), which would increase SNAr reaction rates but potentially reduce selectivity and aqueous stability . Conversely, the 5-fluoro analog would be significantly less reactive toward nucleophilic displacement. For cross-coupling applications, the 5-chloro substituent is compatible with Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, whereas 5-bromo may undergo competitive oxidative addition at undesired positions .

Covalent inhibitor SNAr reactivity Chloropyrimidine warhead Cross-coupling Electrophilicity

Boc Protection as a Synthetic Gatekeeper: Orthogonal Deprotection Enables Sequential Functionalization Not Possible with Unprotected or Alternative Protected Piperidine Analogs

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen of the target compound provides acid-labile orthogonal protection that is quantitatively distinct from alternative protecting strategies. The Boc group can be selectively removed under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) while leaving the 5-chloropyrimidine moiety and N-methyl linkage intact, enabling sequential N-functionalization of the piperidine ring without competing side reactions at the pyrimidine . In contrast, the unprotected piperidine analog—1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine (CAS 1261231-04-2 as the HCl salt)—lacks this synthetic gatekeeper function and would require re-protection for controlled downstream chemistry. The Boc-protected intermediate has been utilized as a standard building block in continuous-flow high-temperature Boc deprotection protocols, with documented compatibility across diverse heterocyclic substrates [1]. The unprotected HCl salt analog (CAS 1261231-04-2, MW 245.15 as free base) is commercially available but limits synthetic flexibility to a single-step elaboration at the piperidine nitrogen, whereas the Boc-protected target compound enables multi-step sequential functionalization strategies typical of fragment-based drug discovery and parallel library synthesis .

Boc deprotection Orthogonal protection Solid-phase synthesis Flow chemistry Piperidine functionalization

Vendor Purity Tier and ISO Certification Enables GLP-Ready Procurement Without Additional Purification: 98% Purity Specification vs 95-97% for Closest Analogs

The target compound is commercially available at 98% purity from multiple ISO-certified suppliers including Leyan (Cat. 1779258), MolCore (NLT 98%), and Chemsrc-certified vendors, with documented batch-specific quality control including NMR and HPLC verification . The closest N-H analog (CAS 1261229-82-6) is typically available at 95-97% purity from standard vendors, with the Fluorochem product (F089866) now listed as discontinued, limiting reliable supply . The 4-position isomer (CAS 1261231-31-5) is available at 98% purity but lacks the same breadth of multi-vendor ISO-certified supply . The (R)-enantiomer (CAS 1421041-76-0) is available but with limited vendor options and no standardized purity tiers . For GLP-compliant procurement, the target compound's consistent 98% purity specification across multiple certified suppliers reduces the need for in-house re-purification prior to use in biological assays or as a synthetic intermediate, translating to direct cost and time savings estimated at 1-3 working days per batch versus lower-purity alternatives requiring chromatographic purification .

Purity specification ISO certification GLP readiness Vendor qualification Quality control

Racemate vs Single Enantiomer Availability: The Target Racemic Compound Offers Cost-Effective Scaffold Exploration While the (R)-Enantiomer (CAS 1421041-76-0) Enables Chiral Lead Optimization

The target compound (CAS 1261232-53-4) is the racemic mixture, while the (R)-enantiomer is separately catalogued as CAS 1421041-76-0 with identical molecular formula (C15H23ClN4O2) and MW (326.82) but distinct stereochemical configuration at the piperidine 3-position . The (R)-enantiomer has computed H-bond acceptor count = 5, rotatable bond count = 4, heavy atom count = 22, and complexity index = 380, identical to the racemate for these computed descriptors but differing in specific optical rotation and enantiomeric excess specifications . In chiral chromatography, enantiomeric separation of Boc-piperidine derivatives typically yields enantiomeric excess (ee) >99% when starting from the racemate, as demonstrated for analogous piperidine compounds in preparative chiral HPLC studies where peak purity reached 100% with ee >99% [1]. The racemate therefore serves as the cost-efficient entry point for initial SAR exploration and hit identification, while the (R)-enantiomer provides a chiral probe for assessing stereochemistry-dependent target engagement and ADME properties during lead optimization—a sequential procurement strategy that avoids the higher cost of single enantiomers during early-stage screening when stereochemical preference is unknown.

Chiral resolution Enantiomer Racemate Stereochemistry Lead optimization

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring 3-Position Piperidine Exit Vector Geometry

The target compound is the preferred intermediate for kinase inhibitor programs where the ATP-binding pocket requires a specific pharmacophoric exit vector from the piperidine ring. The 3-position substitution directs the 5-chloropyrimidine warhead at a distinct angle from the piperidine plane compared to the 4-position isomer (CAS 1261231-31-5), making it the correct regioisomer for targets where binding-pocket geometry favors 3-substituted piperidine presentation [1]. The 5-chloro substituent on pyrimidine additionally provides SNAr covalent warhead functionality validated in MSK1 (Cys440) and MK2 (Cys140) inhibitor systems [2]. For programs targeting kinases with an accessible cysteine in the ATP pocket (e.g., MSK1, MK2, BTK, EGFR), the Boc-protected intermediate can be elaborated into covalent inhibitors through sequential deprotection and coupling at the piperidine nitrogen.

Parallel Library Synthesis Requiring Orthogonal Protection for Multi-Step Diversification

The Boc protecting group on the piperidine nitrogen enables controlled, sequential functionalization strategies that are not possible with the unprotected free amine analog (CAS 1261231-04-2). The target compound can undergo initial transformations at the chloropyrimidine (e.g., Suzuki coupling, SNAr with amines) while the Boc group remains intact, followed by acidic deprotection (TFA/CH₂Cl₂ or flow chemistry protocols) to liberate the piperidine NH for a second diversification step—amide coupling, sulfonylation, or reductive amination [3]. This orthogonal protection strategy is essential for generating diverse compound libraries from a single intermediate and is not achievable with the unprotected analog without a re-protection step that incurs yield loss and additional purification burden.

Lead Optimization Requiring Modulation of Lipophilicity and H-Bond Donor Profile Through N-Methylation

For programs transitioning from an N-H aminopyrimidine hit (e.g., CAS 1261229-82-6 scaffold with ABL Ki = 370 nM and PI3Kδ IC50 = 102 nM) to an optimized lead, the target N-methyl compound provides a systematic lipophilicity increase (ΔLogP = +0.33) and H-bond donor elimination (ΔHBD = -1) that can improve membrane permeability and reduce promiscuous H-bond-mediated off-target binding [4]. The documented polypharmacology of the N-H analog across ABL, PI3Kδ, JAK3, and CCR4 (spanning 3 orders of magnitude in potency) suggests that N-methylation may sharpen selectivity by eliminating the NH hinge interaction that drives binding to multiple kinases [4]. The target compound should be prioritized over the N-H analog for cellular assays where permeability-limited potency is a concern.

GLP-Compliant Preclinical Candidate Intermediate Synthesis with Batch-to-Batch Reproducibility Requirements

The target compound's consistent 98% purity specification across multiple ISO-certified vendors (Leyan, MolCore, Chemsrc) with full GHS safety documentation (H302, H315, H319, H335) makes it suitable for GLP-compliant synthesis of preclinical candidates . Unlike the N-H analog (CAS 1261229-82-6), whose primary Fluorochem SKU (F089866) is discontinued and typical purity is 95-97%, the target compound maintains active, multi-vendor supply chains with batch-specific Certificates of Analysis, reducing the risk of supply interruption during IND-enabling studies. The documented InChI Key (SDHHTPTWMDUMDZ-UHFFFAOYSA-N) and MDL number (MFCD18380248) provide unambiguous compound identity verification for regulatory documentation .

Quote Request

Request a Quote for Tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.